N-(1-cyanoethyl)-1-methyl-1H-indole-4-carboxamide
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Overview
Description
N-(1-cyanoethyl)-1-methyl-1H-indole-4-carboxamide: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a cyanoethyl group and a carboxamide group attached to the indole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanoethyl)-1-methyl-1H-indole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
N-Alkylation: The indole is alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the N-methyl group.
Carboxamide Formation: The carboxamide group is introduced by reacting the N-methyl indole with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyano group.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the cyano group.
Scientific Research Applications
N-(1-cyanoethyl)-1-methyl-1H-indole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanoethyl)-1-methyl-1H-indole-4-carboxamide is not fully understood but may involve interactions with various molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanoethyl)-1H-indole-4-carboxamide: Lacks the N-methyl group.
1-Methyl-1H-indole-4-carboxamide: Lacks the cyanoethyl group.
N-(1-cyanoethyl)-1H-indole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-(1-cyanoethyl)-1-methyl-1H-indole-4-carboxamide is unique due to the presence of both the cyanoethyl and carboxamide groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(1-cyanoethyl)-1-methylindole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9(8-14)15-13(17)11-4-3-5-12-10(11)6-7-16(12)2/h3-7,9H,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDQISUORQPHMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=C2C=CN(C2=CC=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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